2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one
Description
2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H13BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a cyclobutoxyphenyl moiety
Properties
CAS No. |
863655-03-2 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-bromo-1-(3-cyclobutyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H13BrO2/c13-8-12(14)9-3-1-6-11(7-9)15-10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2 |
InChI Key |
WAFZDILVLWQWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=C2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one typically involves the bromination of 1-(3-cyclobutoxyphenyl)ethan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3-bromophenyl)ethanone: Similar structure but with a bromine atom on the phenyl ring.
2-bromo-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms on the phenyl ring.
1-(3-bromo-2-methoxyphenyl)ethanone: Features a methoxy group instead of a cyclobutoxy group.
Uniqueness
2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one is unique due to the presence of the cyclobutoxy group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
